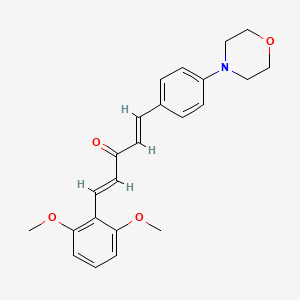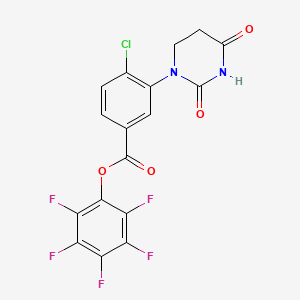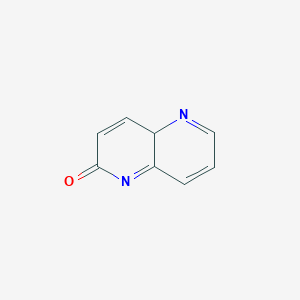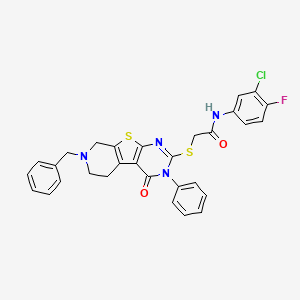
Egfr/stat3-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/stat3-IN-1 is a potent and selective inhibitor targeting the epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3) pathways. These pathways are crucial in various cellular processes, including cell proliferation, survival, and differentiation. The compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/stat3-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Egfr/stat3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Egfr/stat3-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the EGFR and STAT3 pathways.
Biology: Investigated for its effects on cell signaling, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers with aberrant EGFR and STAT3 signaling.
Wirkmechanismus
Egfr/stat3-IN-1 exerts its effects by inhibiting the EGFR and STAT3 pathways. The compound binds to the active sites of EGFR and STAT3, preventing their activation and subsequent signaling. This inhibition disrupts the downstream signaling cascades involved in cell proliferation, survival, and differentiation, leading to reduced tumor growth and enhanced sensitivity to other treatments.
Vergleich Mit ähnlichen Verbindungen
Egfr/stat3-IN-1 is unique in its dual inhibition of both EGFR and STAT3 pathways, which sets it apart from other inhibitors that target only one of these pathways. Similar compounds include:
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Stattic: A STAT3 inhibitor used in preclinical studies for its anti-cancer properties.
Erlotinib: Another EGFR inhibitor used in cancer therapy.
This compound’s dual-targeting approach offers a broader therapeutic potential and may overcome resistance mechanisms associated with single-target inhibitors .
Eigenschaften
Molekularformel |
C30H24ClFN4O2S2 |
|---|---|
Molekulargewicht |
591.1 g/mol |
IUPAC-Name |
2-[(11-benzyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C30H24ClFN4O2S2/c31-23-15-20(11-12-24(23)32)33-26(37)18-39-30-34-28-27(29(38)36(30)21-9-5-2-6-10-21)22-13-14-35(17-25(22)40-28)16-19-7-3-1-4-8-19/h1-12,15H,13-14,16-18H2,(H,33,37) |
InChI-Schlüssel |
WZWGTGOXOZWWRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC(=C(C=C5)F)Cl)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)




![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
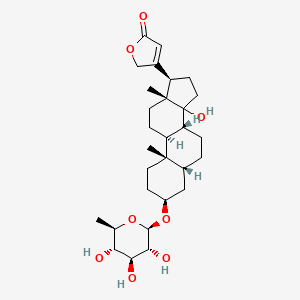
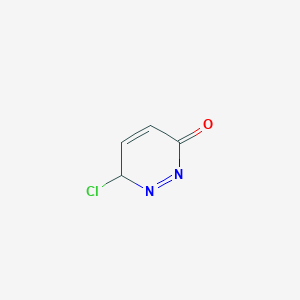
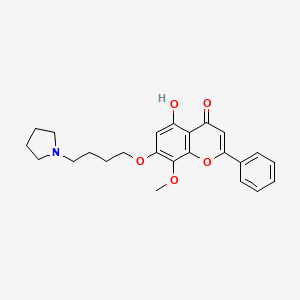
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
